
3-(Propan-2-yl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 3-(Propan-2-yl)benzene-1,2-diamine often involves catalytic reactions or specific condensation processes. For example, a study discusses the synthesis of related benzene derivatives through reactions that involve specific catalysts or conditions to achieve the desired chemical structure (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of benzene derivatives is often analyzed using X-ray crystallography to determine the precise arrangement of atoms within the molecule. For instance, a study on a closely related compound provides insights into the molecular geometry and structural distortions as a result of specific substituents (Palmer et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzene derivatives can include a wide range of transformations, from nucleophilic substitutions to electrophilic additions, depending on the functional groups present. The reactivity is significantly influenced by the substituents on the benzene ring, as demonstrated in studies exploring the synthesis and reactivity of similar compounds (Li et al., 2017).
Physical Properties Analysis
The physical properties of benzene derivatives like 3-(Propan-2-yl)benzene-1,2-diamine, including melting points, boiling points, and solubility, can be significantly affected by the nature of the substituents. These properties are critical for determining the compound's applications in various industries and research fields.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are pivotal for understanding the compound's behavior in different chemical reactions. Studies on similar compounds provide insights into how structural variations can impact these properties, facilitating the design of new materials and molecules for specific applications (Yang et al., 1994).
科学的研究の応用
Supramolecular Chemistry and Nanotechnology Applications
Benzene-1,3,5-tricarboxamides (BTAs), related structurally to the compound of interest, play a crucial role in supramolecular chemistry. These compounds, due to their simple structure and wide accessibility, have seen applications ranging from nanotechnology to polymer processing and biomedical fields. The self-assembly into nanometer-sized structures stabilized by hydrogen bonding makes BTAs valuable in creating complex supramolecular architectures, suggesting potential avenues for 3-(Propan-2-yl)benzene-1,2-diamine in similar applications (Cantekin, de Greef, & Palmans, 2012).
Downstream Processing of Biologically Produced Chemicals
In the realm of bioproduction, studies on the downstream processing of chemicals like 1,3-propanediol showcase the importance of efficient separation and purification methods. This area of research highlights the potential for 3-(Propan-2-yl)benzene-1,2-diamine to serve as a precursor or intermediary in the biosynthesis of industrially relevant chemicals, given its structural complexity and potential for functionalization (Xiu & Zeng, 2008).
Heterocyclic Compounds in Medicinal Chemistry
The study of heterocyclic compounds, such as triazines and quinoxalines, plays a significant role in medicinal chemistry. These compounds are known for their wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The structural analogy suggests 3-(Propan-2-yl)benzene-1,2-diamine could be a candidate for synthesis and evaluation in similar biological activities, highlighting its potential in drug development and pharmacological research (Verma, Sinha, & Bansal, 2019).
Environmental and Ecological Research
Research into the environmental behavior and ecological risks of compounds like benzophenone-3, a common component in sunscreens, underscores the growing concern over the environmental impact of synthetic chemicals. This area of research might be relevant for 3-(Propan-2-yl)benzene-1,2-diamine, considering the need to understand its environmental fate, potential bioaccumulation, and effects on aquatic ecosystems. The methodologies used to study these impacts could be applied to 3-(Propan-2-yl)benzene-1,2-diamine, providing insights into its environmental safety profile (Kim & Choi, 2014).
特性
IUPAC Name |
3-propan-2-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYDVLHBIPMKNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595951 |
Source


|
| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylbenzene-1,2-diamine | |
CAS RN |
112121-85-4 |
Source


|
| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

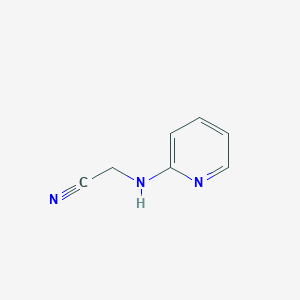
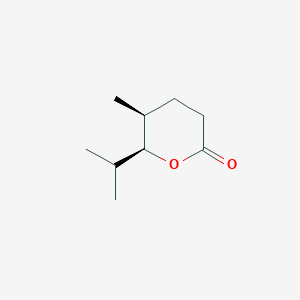
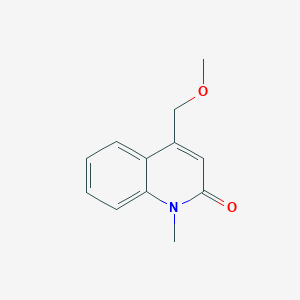
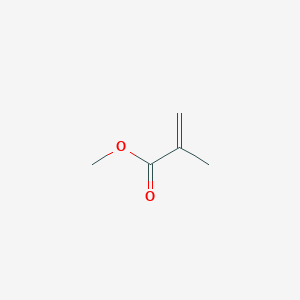
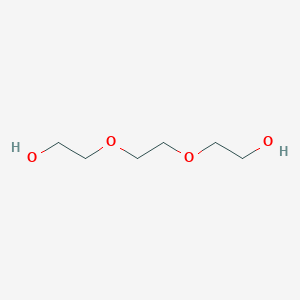
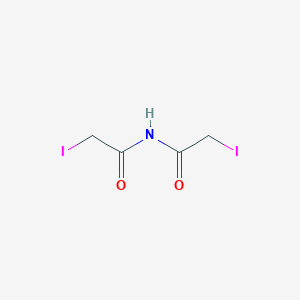
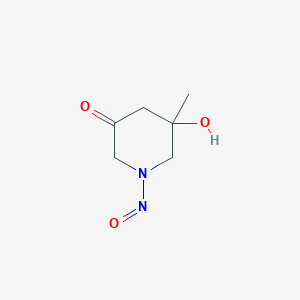
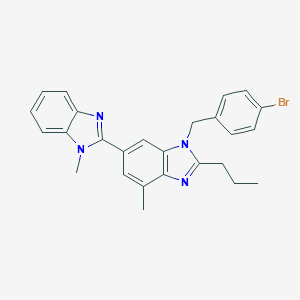
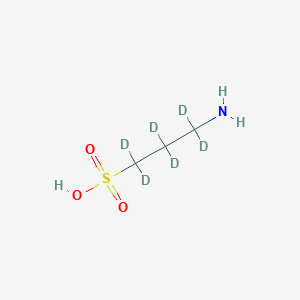
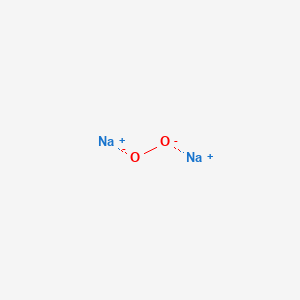
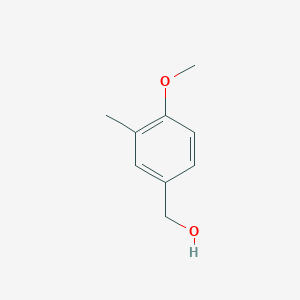
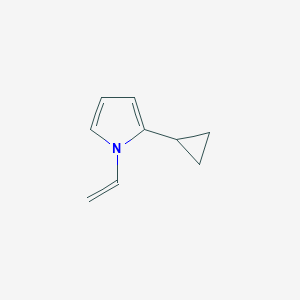

![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)